molecular formula C17H19ClFN3OS B2818014 1-(2-chloro-6-fluorobenzoyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine CAS No. 1428378-28-2

1-(2-chloro-6-fluorobenzoyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine

Cat. No.: B2818014
CAS No.: 1428378-28-2
M. Wt: 367.87
InChI Key: IUFAPTJALZZODZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, one synthesis method involves the reaction of glyoxal and ammonia . Another method involves the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid . More specific physical and chemical properties such as melting point or molar conductance would depend on the specific structure of the compound.

Scientific Research Applications

1. Receptor Agonist Applications

Compounds structurally related to "(2-chloro-6-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone" have been investigated for their receptor agonist activities, particularly targeting the 5-HT1A receptors. These compounds have demonstrated potent and selective agonist activity, showing promise in treating conditions like depression and neuropathic pain. For instance, derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors have shown enhanced activity after oral administration in rats, indicating their antidepressant potential (Vacher et al., 1999). Additionally, another study found that the 5-HT(1A) receptor agonists could attenuate mechanical allodynia in a rat model of trigeminal neuropathic pain, suggesting their utility in managing pain associated with trigeminal neuralgia (Deseure et al., 2002).

2. Cancer Treatment Applications

Certain derivatives have been found to inhibit Aurora A, a kinase involved in the regulation of cell division. This inhibition suggests potential applications in cancer treatment, where targeting specific cell cycle regulators could inhibit the growth of cancer cells. For example, an Aurora kinase inhibitor study highlighted the therapeutic promise of these compounds in treating cancer by inhibiting crucial enzymes involved in cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

3. Neuroprotective Activities

Research has also explored the neuroprotective effects of these compounds. Aryloxyethylamine derivatives have been synthesized and evaluated for their in vitro and in vivo neuroprotective activities, showing potential protection against glutamate-induced cell death and acute cerebral ischemia. Such compounds could serve as the basis for developing new anti-ischemic stroke agents (Zhong et al., 2020).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives and related compounds remain an active area of research.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3OS/c1-21-10-7-20-17(21)24-11-12-5-8-22(9-6-12)16(23)15-13(18)3-2-4-14(15)19/h2-4,7,10,12H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFAPTJALZZODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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